![molecular formula C11H17ClN4 B6630902 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine](/img/structure/B6630902.png)
5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine
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Overview
Description
5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine, also known as CEPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CEPPA is a pyrimidine derivative that has been shown to modulate the activity of certain ion channels in the brain, making it a promising candidate for the treatment of neurological disorders. In
Scientific Research Applications
5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy, chronic pain, and anxiety. It has been shown to modulate the activity of the voltage-gated potassium channels Kv1.1 and Kv1.2, which play a crucial role in regulating neuronal excitability. By selectively targeting these channels, 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine has the potential to reduce seizures, alleviate chronic pain, and reduce anxiety.
Mechanism of Action
5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine acts as a positive allosteric modulator of Kv1.1 and Kv1.2 channels, increasing their activity and reducing neuronal excitability. By increasing the activity of these channels, 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine can reduce the frequency and severity of seizures, alleviate chronic pain, and reduce anxiety.
Biochemical and physiological effects:
5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine has been shown to increase the activity of Kv1.1 and Kv1.2 channels in both in vitro and in vivo studies. In animal models, 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine has been shown to reduce the frequency and severity of seizures, alleviate chronic pain, and reduce anxiety. However, further studies are needed to fully understand the biochemical and physiological effects of 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine is its selectivity for Kv1.1 and Kv1.2 channels, which allows for targeted modulation of neuronal activity. However, 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine has a relatively short half-life and may require frequent dosing in animal studies. Additionally, the effects of 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine on other channels and neurotransmitter systems are not fully understood, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine. One area of research is the development of more potent and selective modulators of Kv1.1 and Kv1.2 channels. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine and its potential therapeutic applications. Finally, the development of novel drug delivery systems may improve the pharmacokinetics and efficacy of 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine in vivo.
Synthesis Methods
The synthesis of 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine involves the reaction of 5-chloro-6-(bromomethyl)pyrimidin-4-amine with 2-ethylpiperidine in the presence of a palladium catalyst. The reaction yields 5-Chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine as a white solid with a purity of over 98%.
properties
IUPAC Name |
5-chloro-6-(2-ethylpiperidin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-2-8-5-3-4-6-16(8)11-9(12)10(13)14-7-15-11/h7-8H,2-6H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYKDZDQQWIYJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NC=NC(=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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